Cas no 1261498-49-0 (6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde)

1261498-49-0 structure

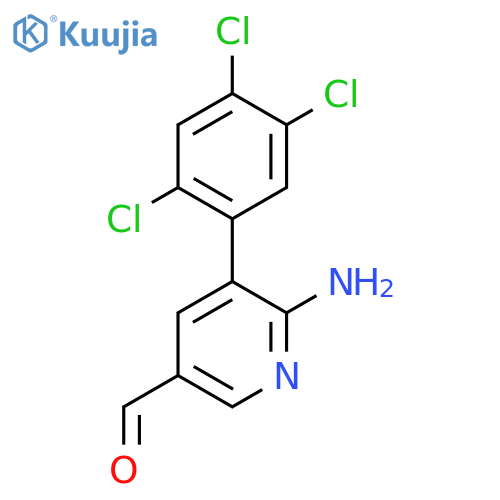

商品名:6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde

CAS番号:1261498-49-0

MF:C12H7Cl3N2O

メガワット:301.555779695511

CID:4929517

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde

-

- インチ: 1S/C12H7Cl3N2O/c13-9-3-11(15)10(14)2-7(9)8-1-6(5-18)4-17-12(8)16/h1-5H,(H2,16,17)

- InChIKey: QRJKUZUGPVDWNU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C(N)=NC=C(C=O)C=1)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 305

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 56

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004532-1g |

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |

1261498-49-0 | 97% | 1g |

$1747.20 | 2023-09-03 | |

| Alichem | A022004532-250mg |

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |

1261498-49-0 | 97% | 250mg |

$666.40 | 2023-09-03 | |

| Alichem | A022004532-500mg |

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |

1261498-49-0 | 97% | 500mg |

$1009.40 | 2023-09-03 |

6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1261498-49-0 (6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量